5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

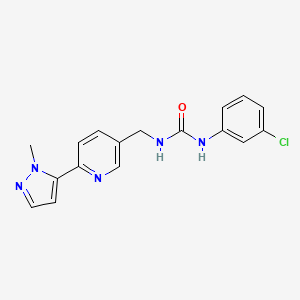

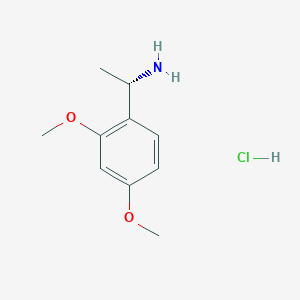

The compound “5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine” is a versatile material used in scientific research. It is known to exist in the structure of TrkA kinase bound to an inhibitor .

Synthesis Analysis

The synthesis of pyrimidines, including “5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine”, involves various methods. One such method involves the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid followed by heating, intramolecular cyclization, and subsequent chlorination .Molecular Structure Analysis

The molecular structure of “5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine” is complex. It is part of the structure of TrkA kinase bound to an inhibitor . The structure was determined using X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Transformations

Studies have explored the chemical reactions and transformations involving compounds similar to 5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine. For example, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, revealing insights into regio- and stereoselective addition reactions and rearrangement processes (Čikotienė et al., 2007). Additionally, the oxidation of 5-nitrosopyrimidine-4,6-diamine, a compound structurally similar to the subject molecule, has been studied, shedding light on its potential reaction pathways (Cowden & Jacobson, 1980).

Synthesis of Novel Compounds

The synthesis of new compounds using precursors similar to 5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine has been a topic of research. For instance, the preparation of new pyridothienopyrimidines and pyridothienotriazines from related compounds, with an emphasis on antimicrobial activities, has been reported (Abdel-rahman et al., 2002). This highlights the compound's potential as a precursor in synthesizing bioactive molecules.

Material Science and Polymer Chemistry

In material science and polymer chemistry, the use of pyridine-based compounds, akin to 5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine, has been explored for developing novel materials. Studies have demonstrated the synthesis of thermally stable poly(ether ester amide)s and polyimides using pyridine-based diamines (Mehdipour‐Ataei et al., 2004, 2005). Such research underscores the compound's utility in advanced material synthesis.

Heterocyclic Chemistry

The compound's role in heterocyclic chemistry, particularly in the construction of azaheterocycles, has been studied. Research on the ring transformations of compounds like 3-methyl-5-nitropyrimidin-4(3H)-one, a structure related to 5-nitro-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine, has offered insights into novel methods for preparing azaheterocycles (Nishiwaki et al., 2000).

Catalysis and Synthesis Techniques

The compound has been considered in catalysis and synthesis techniques. For example, a Ni(II) complex based on a related compound was used as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidines, highlighting the compound's potential in catalytic applications (Kheirabadi et al., 2016).

Eigenschaften

IUPAC Name |

5-nitro-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c11-9-8(16(17)18)10(15-6-14-9)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLCXSUDFGULX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513314.png)

![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)

![N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2513323.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2513324.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2513325.png)

![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2513331.png)

![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)